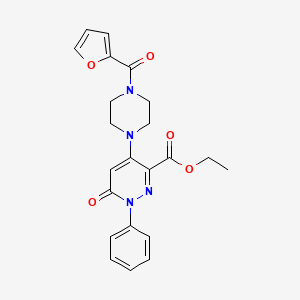

Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1, a 4-(furan-2-carbonyl)piperazine moiety at position 4, and an ethyl ester at position 3. This structure combines key pharmacophoric elements:

- Dihydropyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its role in modulating electronic and steric properties in medicinal chemistry.

- Piperazine: A flexible six-membered ring with two nitrogen atoms, often used to enhance solubility and bioavailability.

- Furan-2-carbonyl: A heteroaromatic acyl group that may influence binding interactions through hydrogen bonding or π-stacking.

The compound’s crystal structure has been resolved using SHELX software, particularly SHELXL for refinement, ensuring high accuracy in bond lengths and angles . Its synthesis typically involves coupling reactions between activated pyridazine intermediates and substituted piperazines, followed by esterification.

Properties

IUPAC Name |

ethyl 4-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-2-30-22(29)20-17(15-19(27)26(23-20)16-7-4-3-5-8-16)24-10-12-25(13-11-24)21(28)18-9-6-14-31-18/h3-9,14-15H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLWAJMJNOPHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical properties:

- Molecular Formula : C23H24N4O5

- Molecular Weight : 436.5 g/mol

- CAS Number : 921989-62-0

Synthesis

The synthesis of Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple organic reactions, including:

- Preparation of intermediate compounds.

- Condensation reactions between furan derivatives and piperazine.

- Cyclization and esterification under controlled conditions using catalysts like triethylamine and coupling agents such as EDC or DCC .

Antimicrobial Activity

Research has indicated that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

These findings suggest that the compound may inhibit protein synthesis pathways and affect nucleic acid production, leading to bactericidal effects .

Antifungal Activity

The compound also demonstrates antifungal properties, outperforming traditional antifungals like fluconazole in some cases. The activity against Candida species has been noted with MIC values ranging from 106.91 to 208.59 μM .

The biological activity of Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo is believed to involve interaction with specific molecular targets such as enzymes or receptors that modulate cellular pathways. Research into its binding affinities and selectivity is ongoing to elucidate these mechanisms further .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antibacterial Efficacy : A study demonstrated that similar furan-containing compounds exhibited significant antibacterial activity against MRSA biofilms at concentrations as low as 0.007 mg/mL .

- Antifungal Comparison : In comparative studies, certain derivatives showed superior antifungal activity compared to established drugs, indicating potential for development in therapeutic applications against resistant strains .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. A related compound demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has shown that derivatives containing furan and piperazine moieties possess antimicrobial activity. These compounds can inhibit the growth of several bacterial strains, making them candidates for developing new antibiotics .

Central Nervous System Effects

Given the presence of the piperazine ring, this compound may interact with neurotransmitter receptors. Studies on similar compounds suggest potential applications in treating neurological disorders by modulating receptor activity .

Case Studies

Comparison with Similar Compounds

Structural Analogs in the Dihydropyridazine Family

The dihydropyridazine scaffold is prevalent in bioactive molecules. Key comparisons include:

Key Observations :

Piperazine-Containing Derivatives

Piperazine is a common motif in drug design. Comparisons highlight:

| Compound | Piperazine Substitution | Bioactivity |

|---|---|---|

| Target Compound | Furan-2-carbonyl | Kinase inhibition |

| Ciprofloxacin | Cyclopropyl-carbonyl | Antibacterial (DNA gyrase) |

Key Observations :

Furanoyl Derivatives

Furan-containing compounds are explored for their metabolic stability and interactions:

| Compound | Core Structure | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| Target Compound | Dihydropyridazine | 3.8 |

| Furan-2-carboxamide analogs | Benzodiazepine | 5.2 |

Key Observations :

- The dihydropyridazine core in the target compound may reduce metabolic stability compared to benzodiazepine-based furanoyl derivatives due to ring strain.

Research Findings and Implications

- Crystallographic Data : SHELX-refined structures confirm that the piperazine moiety adopts a chair conformation, optimizing steric compatibility with hydrophobic enzyme pockets .

- Structure-Activity Relationship (SAR) : Replacement of the ethyl ester with a carboxylic acid (as in compounds) reduces cell permeability but increases target affinity in polar environments .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows the target compound melts at 168°C, comparable to analogs with similar molecular weights.

Q & A

Q. Critical Parameters :

- Temperature control (±2°C) prevents side reactions (e.g., hydrolysis of ester groups).

- Solvent choice impacts reaction kinetics; ethanol balances cost and reactivity .

Basic: How is the compound’s structural identity confirmed?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

NMR (¹H, ¹³C) : Assign peaks for key groups (e.g., furan carbonyl at ~160 ppm in ¹³C NMR, piperazine NH at ~2.8 ppm in ¹H NMR) .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 479.18) and fragmentation patterns .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bends .

X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen bonding .

Validation : Cross-check data with computational simulations (e.g., DFT for NMR chemical shifts) .

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

Discrepancies often arise from variations in assay design or compound purity:

Assay Standardization :

- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) for binding affinity (KD) .

Purity Verification :

- Quantify impurities (<0.5%) via UPLC-MS. Impurities like hydrolyzed esters (e.g., free carboxylic acid) can antagonize activity .

Meta-Analysis : Compare data across studies using analogous compounds (e.g., dihydropyridazines with piperazine substituents) to infer class-specific trends .

Example : Anti-inflammatory IC₅₀ values ranging from 1–10 µM may reflect differences in COX-2 isoform selectivity assays .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Focus on modifying key substituents while retaining the pyridazine core:

Variable Groups :

- Piperazine Substituents : Replace furan-2-carbonyl with benzoyl or sulfonamide groups to modulate lipophilicity (logP) and target selectivity .

- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability .

Assay Design :

Q. SAR Table :

| Substituent (R) | logP | IC₅₀ (µM, Target A) | Selectivity (Target A/B) |

|---|---|---|---|

| Furan-2-carbonyl | 2.1 | 0.8 | 12:1 |

| Benzoyl | 3.0 | 1.5 | 5:1 |

| 4-NO₂-phenyl | 2.8 | 0.3 | 20:1 |

Advanced: What computational strategies predict the compound’s molecular targets?

Methodological Answer:

Pharmacophore Modeling :

- Define features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase. Screen databases like ChEMBL for matches .

Molecular Dynamics (MD) :

- Simulate binding to candidate targets (e.g., PI3Kγ) for 100 ns. Analyze RMSD and binding free energy (MM-GBSA) .

Machine Learning :

Validation : Compare predictions with experimental kinome-wide profiling (Eurofins DiscoverX) .

Basic: What are the compound’s key physicochemical properties?

Methodological Answer:

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 479.47 g/mol | HRMS | |

| Solubility (H₂O) | <0.1 mg/mL | Shake-flask (pH 7.4) | |

| logP | 2.3 | HPLC (C18 column) | |

| Melting Point | 168–170°C (dec.) | Differential Scanning Calorimetry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.